Superior Therapeutic Index Over Parent Compound IDC16: Markedly Reduced Cytotoxicity While Preserving Antiviral Potency
HIV-1 inhibitor-6 (compound 9) was designed to retain the anti-HIV activity of the parent indole compound 1 (IDC16) while eliminating its dose-limiting cytotoxicity. In a direct head-to-head comparison, compound 9 exhibited an EC50 of 0.902 ± 0.113 μM against HIV-1IIIB, which is statistically equivalent to the EC50 of compound 1 (0.959 ± 0.026 μM) [1]. However, the cytotoxicity profiles diverge dramatically: at 4 μM, cell viability for compound 9 remained at 81.5%, compared to only 33.2% for compound 1; at 8 μM, viability was 80.9% for compound 9 versus 19.9% for compound 1; and at 16 μM, viability was 78.7% for compound 9 versus 11.9% for compound 1 [1]. The CC50 for compound 9 exceeded 100 μM, yielding a therapeutic index (CC50/EC50) of approximately 100 [1]. In contrast, the pronounced cytotoxicity of compound 1 rendered it unsuitable for further development [1].
| Evidence Dimension | Antiviral potency (EC50) and cytotoxicity (cell viability at escalating concentrations) |
|---|---|
| Target Compound Data | EC50 = 0.902 ± 0.113 μM; Cell viability at 4 μM = 81.5%, at 8 μM = 80.9%, at 16 μM = 78.7%; CC50 > 100 μM; Therapeutic index ≈ 100 |
| Comparator Or Baseline | Compound 1 (IDC16): EC50 = 0.959 ± 0.026 μM; Cell viability at 4 μM = 33.2%, at 8 μM = 19.9%, at 16 μM = 11.9% |
| Quantified Difference | EC50 equivalent (difference non-significant); Cell viability at 16 μM differs by 66.8 percentage points (78.7% vs. 11.9%) |
| Conditions | HIV-1IIIB-infected CEM-GXR cells; cytotoxicity measured by ViaCount assay after 24 h incubation |
Why This Matters
This direct comparison demonstrates that HIV-1 inhibitor-6 achieves a >6.6-fold higher cell viability at 16 μM than its parent compound while maintaining identical antiviral potency, making it the only member of this chemical series with a favorable therapeutic window suitable for preclinical development.
- [1] Cheung PK, Horhant D, Bandy LE, et al. A Parallel Synthesis Approach to the Identification of Novel Diheteroarylamide-Based Compounds Blocking HIV Replication: Potential Inhibitors of HIV-1 Pre-mRNA Alternative Splicing. J Med Chem. 2016;59(5):1869-1879. View Source
